molecular formula C11H13ClN2O4 B8408176 Ethyl 3-[(4-chloro-2-nitrophenyl)amino]propanoate

Ethyl 3-[(4-chloro-2-nitrophenyl)amino]propanoate

Cat. No.: B8408176
M. Wt: 272.68 g/mol
InChI Key: LSHRXVNXLCASHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(4-chloro-2-nitrophenyl)amino]propanoate is a useful research compound. Its molecular formula is C11H13ClN2O4 and its molecular weight is 272.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13ClN2O4

Molecular Weight

272.68 g/mol

IUPAC Name

ethyl 3-(4-chloro-2-nitroanilino)propanoate

InChI

InChI=1S/C11H13ClN2O4/c1-2-18-11(15)5-6-13-9-4-3-8(12)7-10(9)14(16)17/h3-4,7,13H,2,5-6H2,1H3

InChI Key

LSHRXVNXLCASHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-1-fluoro-2-nitrobenzene (10.0 g, 57.0 mmol), ethyl 3-aminopropanoate hydrochloride (8.75 g, 57.0 mmol) and N-ethyl-N-isopropylpropan-2-amine (36.0 g, 0.285 mol) in tetrahydrofuran (150 mL) was stirred at room temperature for 16 hours. The reaction mixture was then diluted with water and then extracted with EtOAc (200 mL×3). The combined organic layers were washed with water (200 mL×3), and then dried over Na2SO4, then filtered and concentrated in vacuo. The residue was purified by flash chromatography (EtOAc:PE=1:2) to afford ethyl 3-[(4-chloro-2-nitrophenyl)amino]propanoate (10.0 g, yield: 64.5%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.75 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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